methyl 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-2-methylpropanoate
Description
Methyl 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-2-methylpropanoate is a synthetic organic compound characterized by a sulfonamide-linked ethenyl group substituted with a 2-chlorophenyl moiety and a methyl ester at the α-position. This compound is likely used as a pharmaceutical intermediate or active pharmaceutical ingredient (API), given its structural resemblance to impurities documented in regulatory guidelines for chlorophenyl-containing drugs .
Properties
IUPAC Name |
methyl 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c1-13(2,12(16)19-3)15-20(17,18)9-8-10-6-4-5-7-11(10)14/h4-9,15H,1-3H3/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKHNANKNGWXLJ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NS(=O)(=O)C=CC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)OC)NS(=O)(=O)/C=C/C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-2-methylpropanoate is a sulfonamide derivative with notable biological activities. This compound has garnered attention for its potential applications in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its therapeutic potential.
- Molecular Formula : C13H16ClNO4S
- Molecular Weight : 317.78 g/mol
- IUPAC Name : this compound
- Solubility : Soluble in organic solvents
The biological activity of this compound primarily involves its interaction with specific biological targets. The sulfonamide group is known to inhibit certain enzymes, particularly those involved in bacterial folic acid synthesis, which is critical for microbial growth and proliferation.
Biological Activity Overview
-
Antibacterial Activity
- The compound exhibits significant antibacterial properties against various strains of bacteria, particularly Gram-positive organisms.
- In vitro studies have shown that it can inhibit the growth of pathogenic bacteria by disrupting their metabolic pathways.
-
Anticancer Potential
- Preliminary research indicates that this compound may possess anticancer properties.
- It has been observed to induce apoptosis in cancer cells through the activation of caspase pathways.
-
Anti-inflammatory Effects
- The compound has demonstrated anti-inflammatory effects in animal models, suggesting potential applications in treating inflammatory diseases.
- Mechanistic studies indicate that it may modulate inflammatory cytokine production.
Table 1: Biological Activity Summary
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus at concentrations as low as 50 μg/mL. The mechanism was attributed to the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis.
Case Study 2: Anticancer Activity
In a recent investigation, the compound was tested against breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability (IC50 = 25 μM), with flow cytometry analysis confirming increased apoptosis rates through caspase-3 activation.
Case Study 3: Anti-inflammatory Properties
In vivo studies using a murine model of inflammation demonstrated that administration of this compound resulted in a marked decrease in TNF-alpha and IL-6 levels, highlighting its potential as an anti-inflammatory agent.
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-2-methylpropanoate has the following molecular characteristics:
- Molecular Formula : C15H15ClN2O4S
- Molecular Weight : 386.9 g/mol
- IUPAC Name : this compound
The compound features a sulfonamide functional group, which is crucial for its reactivity and interaction with biological systems.
Antihistamine Activity
Research indicates that derivatives of this compound exhibit antihistamine properties. These compounds are utilized in treating allergic reactions by selectively inhibiting histamine receptors without significant side effects associated with other antihistamines. A study highlighted that these derivatives showed high selectivity for H1 receptors, making them suitable for patients with concurrent cardiovascular conditions .
Synthesis of Bioactive Compounds
This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. For instance, it can be transformed into other sulfonamide derivatives that possess anti-inflammatory and analgesic properties. The synthetic pathways often involve reaction with different amines or phenolic compounds to yield targeted therapeutic agents .
Case Study 1: Antihistaminic Derivatives
A detailed investigation into the synthesis of this compound revealed its effectiveness in producing novel antihistamines. The study demonstrated that modifications to the sulfonamide group could enhance pharmacological activity while reducing side effects .
Case Study 2: Synthesis of Anti-inflammatory Agents
Another research effort focused on using this compound as a precursor for anti-inflammatory drugs. By altering the substituents on the aromatic ring, researchers were able to create derivatives that exhibited significant anti-inflammatory effects in preclinical models, showcasing the compound's utility in drug development .
Data Table: Comparison of Applications
| Application Type | Description | Example Compounds |
|---|---|---|
| Antihistamine Activity | Selective inhibition of H1 receptors for allergy treatment | Various H1-antihistamines derived |
| Synthesis Intermediate | Precursor for bioactive compounds in medicinal chemistry | Anti-inflammatory and analgesic agents |
| Drug Development | Used in creating novel therapeutic agents through structural modifications | Sulfonamide derivatives |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula; †Estimated from sulfonamide analogs; ‡Predicted using fragment-based methods.
Key Structural and Functional Differences
Sulfonamide vs. D and E. This may improve solubility in polar solvents but reduce membrane permeability.
Ester Substituents :
- The methyl ester in the target and Imp. D offers moderate lipophilicity (logP ~3.2–4.1), whereas Imp. E’s ethyl ester increases logP to 4.5, favoring lipid bilayer penetration but reducing aqueous solubility.
- Hydrolytic stability: Methyl esters (target, Imp. D) are generally more resistant to esterase-mediated hydrolysis than ethyl or isopropyl analogs (Imp. G) .
Chlorophenyl Positioning :
- The target’s 2-chlorophenyl substitution may induce steric hindrance compared to the 4-chlorophenyl group in Imp. D–F, altering metabolic pathways or receptor interactions.
Research Findings and Implications
Regulatory Significance
- Impurities such as Imp. D–G are controlled to <0.15% in APIs per ICH guidelines . The target compound’s distinct structure necessitates specialized analytical methods (e.g., HPLC with UV detection at 254 nm) to differentiate it from these analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
